molecular formula C15H17N3O2S B2977077 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 941979-06-2

1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2977077
CAS No.: 941979-06-2
M. Wt: 303.38
InChI Key: WBPTTXQPHZLUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclopenta[d]pyrimidinone derivative featuring a 2-hydroxyethyl group at position 1 and a pyridin-4-ylmethylthio substituent at position 4. Its molecular formula is C₁₅H₁₇N₃O₂S, with a molecular weight of 303.4 g/mol.

Properties

IUPAC Name

1-(2-hydroxyethyl)-4-(pyridin-4-ylmethylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-9-8-18-13-3-1-2-12(13)14(17-15(18)20)21-10-11-4-6-16-7-5-11/h4-7,19H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPTTXQPHZLUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=NC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps:

    Formation of the Cyclopenta[d]pyrimidinone Core: This step often involves the cyclization of a suitable precursor, such as a substituted pyrimidine, under acidic or basic conditions.

    Introduction of the Pyridinylmethylthio Group: This can be achieved through a nucleophilic substitution reaction where a pyridinylmethylthiol is reacted with an appropriate leaving group on the cyclopenta[d]pyrimidinone core.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is typically introduced via an alkylation reaction, where an ethylene oxide or a similar reagent is used to alkylate a nucleophilic site on the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, potentially leading to the formation of aldehydes or ketones.

    Reduction: The compound can be reduced to modify the oxidation state of various functional groups, such as reducing the pyridinyl ring to a piperidinyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions, such as enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are of interest in the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

    Industry: The compound’s reactivity and stability make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridine Substitution

(a) 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS 942013-22-1)
  • Structure : Pyridin-2-ylmethylthio substituent.
  • This may reduce interactions with enzymes requiring a specific nitrogen orientation .
(b) 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
  • Structure : Pyridin-3-ylmethylthio substituent.

Substituent Variations in the Thioether Moiety

(a) 2-((4-Methylbenzyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one (CAS 370847-39-5)
  • Structure : 4-Methylbenzylthio group instead of pyridin-4-ylmethylthio.
  • Key Differences: Increased lipophilicity due to the methylbenzyl group, which may enhance membrane permeability but reduce aqueous solubility.
(b) 1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS 899973-95-6)
  • Structure : 4-Nitrobenzylthio group and 3-hydroxypropyl chain.
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, which may increase reactivity but raise toxicity concerns.
    • The longer hydroxypropyl chain could improve solubility but reduce conformational rigidity compared to the hydroxyethyl group in the target compound .

Heterocyclic and Functional Group Modifications

(a) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : Thietane-3-yloxy substituent and ester group.
  • The ester group may hydrolyze in vivo to a carboxylic acid, affecting bioavailability .
(b) 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione
  • Structure : Dihydropyrimidine-2-thione core with a chloroaryl group.
  • Key Differences: The thione (C=S) group can act as a hydrogen-bond acceptor, unlike the thioether (C-S-C) in the target compound.

Research Findings and Implications

  • Pharmacological Potential: Analogues like the dihydropyrimidine-2-thione () exhibit antibacterial and antitumor activities, suggesting the target compound may share similar mechanisms but with optimized properties due to its hydroxyethyl and pyridinyl groups .
  • ADMET Considerations : The hydroxyethyl group in the target compound likely improves solubility over lipophilic analogues (e.g., 4-methylbenzylthio derivative), reducing first-pass metabolism risks .
  • Synthetic Strategies : Methods from (e.g., refluxing with potassium thiocyanate) could be adapted for synthesizing the target compound, with modifications to incorporate the pyridin-4-ylmethylthio moiety .

Biological Activity

1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclopenta[d]pyrimidine core and pyridine moiety, has been investigated for various pharmacological properties, including anti-inflammatory and antiviral activities.

  • Molecular Formula : C15H17N3O2S
  • Molecular Weight : 303.4 g/mol
  • CAS Number : 941979-00-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for COX-II inhibition range from 0.52 to 22.25 μM, indicating moderate to strong inhibitory potential compared to standard drugs like Celecoxib .
  • Receptor Binding : Its structural features allow it to bind selectively to certain receptors, potentially modulating their activity and influencing downstream signaling pathways.

Anti-inflammatory Activity

1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has demonstrated significant anti-inflammatory effects in vitro and in vivo:

  • In Vitro Studies : The compound exhibited notable inhibition of COX enzymes, with selectivity for COX-II over COX-I. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.
  • In Vivo Studies : Animal models have shown that this compound can reduce inflammation markers effectively, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antiviral Activity

Research indicates that this compound may also possess antiviral properties:

  • Mechanism : It has been suggested that the compound could inhibit viral replication through interference with viral polymerases or other key enzymes involved in the viral life cycle.
  • Case Studies : In vitro studies have reported that compounds structurally similar to 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibit significant antiviral activity against various viruses, including hepatitis C virus (HCV) .

Data Table: Biological Activity Summary

Activity TypeObserved EffectIC50 Value (μM)Reference
COX-I InhibitionWeak inhibition>22.25
COX-II InhibitionModerate inhibition0.52
Antiviral ActivitySignificant inhibition of HCVNot specified

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves several key steps:

  • Formation of Cyclopenta[d]pyrimidinone Core : This is achieved through cyclization reactions involving substituted pyrimidines.
  • Introduction of Pyridinylmethylthio Group : Achieved via nucleophilic substitution reactions.

Understanding the structure–activity relationship (SAR) is essential for optimizing the biological activity of this compound. Modifications at specific positions on the pyridine or cyclopenta[d]pyrimidine core can lead to enhanced efficacy and selectivity against biological targets.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on:

  • One-pot reactions : Utilize solvent systems like DMF with HCl or NH₄OH to facilitate cyclization and purification steps, as demonstrated in dihydropyrimidine synthesis .
  • Catalyst selection : Screen acid/base catalysts (e.g., potassium phosphate) to enhance reaction efficiency, as seen in similar pyrimidinone syntheses .
  • Temperature control : Heating at 100°C for 7+ hours ensures complete cyclization while minimizing side products .
  • Workup procedures : Precipitate crude products using ethanol/water mixtures to isolate pure compounds (>95% yield) .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify the pyrimidinone core, hydroxyethyl chain, and pyridinylmethylthio substituent .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ peaks) with ≤2 ppm error .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Q. How can researchers evaluate the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility screening : Test polar (DMF, DMSO) and aqueous buffers (pH 1–12) to identify optimal solvents for biological assays .
  • Stability assays : Incubate the compound at 25°C/60°C for 24–72 hours in PBS or serum, then quantify degradation via LC-MS .
  • Light sensitivity : Store solutions in amber vials and monitor photodegradation under UV/visible light .

Q. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity screening : Employ MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) .
  • Dose-response curves : Test 0.1–100 µM concentrations to establish IC50_{50} values .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action for this compound’s antitumor activity?

Methodological Answer:

  • Target identification : Perform kinase profiling or thermal shift assays to identify binding partners .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • ROS generation : Quantify reactive oxygen species via DCFH-DA fluorescence in treated cells .

Q. How should contradictory data in biological activity studies be addressed?

Methodological Answer:

  • Replicate experiments : Use ≥4 biological replicates with randomized block designs to minimize variability .
  • Dose recalibration : Re-test activity across a broader concentration range (e.g., 0.01–200 µM) .
  • Orthogonal assays : Validate results using alternative methods (e.g., ATP luminescence alongside MTT) .

Q. What methodologies are suitable for assessing the environmental impact of this compound?

Methodological Answer:

  • Ecotoxicology : Test acute toxicity on Daphnia magna or zebrafish embryos (LC50_{50}/EC50_{50}) .
  • Biodegradation studies : Incubate with soil/water microcosms and monitor degradation via LC-MS/MS .
  • Bioaccumulation : Measure logP values experimentally (e.g., shake-flask method) to predict environmental persistence .

Q. How can theoretical frameworks guide the design of derivatives with enhanced activity?

Methodological Answer:

  • QSAR modeling : Correlate substituent properties (e.g., logP, H-bond donors) with bioactivity data to predict optimal modifications .
  • Docking studies : Use PyMOL/AutoDock to simulate interactions with target proteins (e.g., kinases) .
  • SAR exploration : Systematically vary substituents (e.g., pyridinylmethylthio → benzylthio) and assess activity shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.